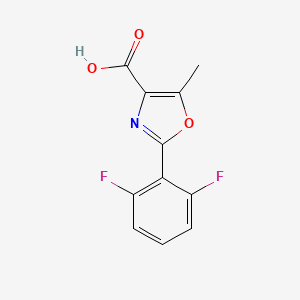![molecular formula C20H26ClNO5 B13698688 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid is a complex organic compound with the molecular formula C20H26ClNO5 and a molecular weight of 395.88 g/mol This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a cyclohexyl group, and an azetidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid: The parent compound.
7-Chloro-2-[4-(3-hydroxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid: A hydroxyl derivative.
7-Chloro-2-[4-(3-ethoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid: An ethoxy derivative.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H26ClNO5 |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C20H26ClNO5/c1-11-15(19(23)24)8-16(21)18-17(11)26-20(2,27-18)12-4-6-13(7-5-12)22-9-14(10-22)25-3/h8,12-14H,4-7,9-10H2,1-3H3,(H,23,24) |
Clave InChI |
NPKQHZFJAJLMJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1C(=O)O)Cl)OC(O2)(C)C3CCC(CC3)N4CC(C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


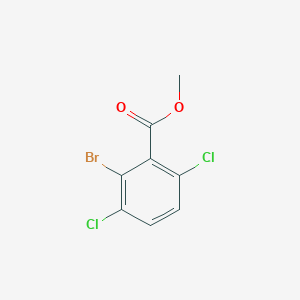
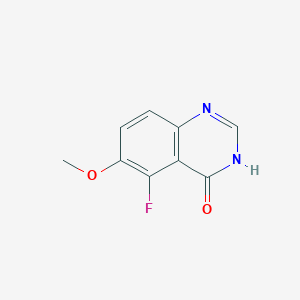
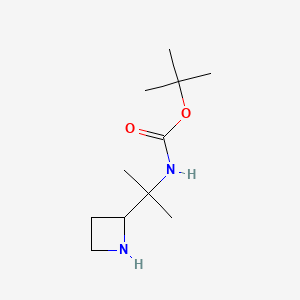
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)

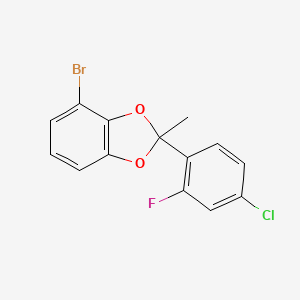
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)


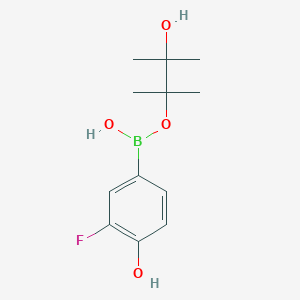
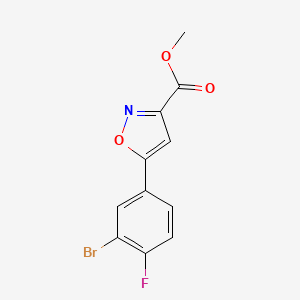
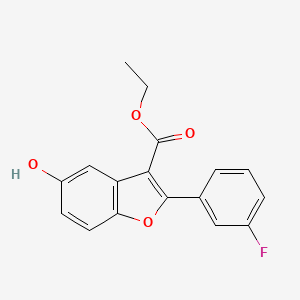
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
